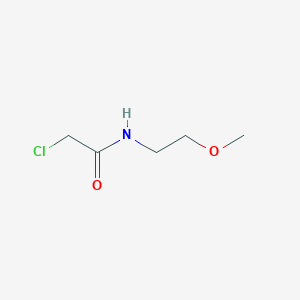
2-chloro-N-(2-methoxyethyl)acetamide
Cat. No. B087373
Key on ui cas rn:
10263-66-8
M. Wt: 151.59 g/mol
InChI Key: VPXIGHWTJSUAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05208375
Procedure details


In a three-necked 2L round bottom flask fitted with two 500 mL addition funnels, containing 56.4 g (39.8 mL, 0.50 mole) chloroacetyl chloride in 400 mL dichloromethane and 20 g (0.50 mole) sodium hydroxide in 400 mL water, respectively, and a water-oooled condenser, was placed 35.7 g (41.3 mL, 0.48 mole) 2-methoxyethylamine, 100 mL water, 100 mL dichloro-methane. The reaction vessel was cooled to 0° C. by a salt-ice bath. The organic and aqueous solutions were allowed to add slowly, ~0.25mL per minute, to the reaction mixture. During the addition the pH of the water phase of the reaction was monitored and the rate of addition of the alkali solution adjusted so as to maintain pH=12. When the addition was complete, the mixture was allowed to warm to room temperature and stir overnight. The organic layer was removed by siphon and dried with magnesium sulfate for four hours. The mixture was filtered through #4 filter paper on a large Buchner funnel and the sulfate washed with 2×100 mL fresh dichloromethane. The combined filtrates were then placed in 2L round bottomed flask and the mixture distilled at 1 torr. Fractions collected from 55° C. to 60° C. were combined and analyzed by NMR. Yield 31.1 g (43% based on starting 2-methoxyethylamine). TLC (silica on glass, 2% methanol in dichloromethane) Rf =0.40. 1H(δ,CDCl,) 3.28(s,3H), 3.40(m,4H), 3.97(s,2H), 6.92(br, 1H). 13C{1H} (δ, CDCl3) 39.27, 42.32, 58.60, 70.54, 166.22.

[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[OH-].[Na+].[CH3:8][O:9][CH2:10][CH2:11][NH2:12]>ClCCl.O>[Cl:1][CH2:2][C:3]([NH:12][CH2:11][CH2:10][O:9][CH3:8])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
2L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
two
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
39.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
41.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
respectively, and a water-oooled condenser, was placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to add slowly
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the rate of addition of the alkali solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain pH=12
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was removed by siphon
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate for four hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through #4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper on a large Buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the sulfate washed with 2×100 mL fresh dichloromethane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture distilled at 1 torr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions collected from 55° C. to 60° C.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
